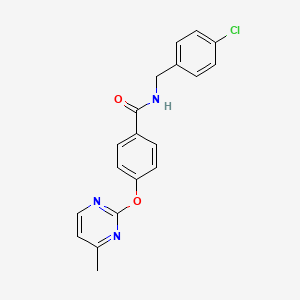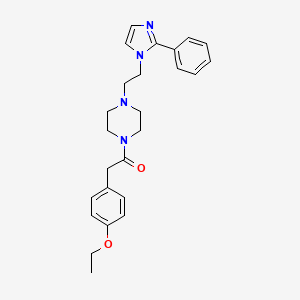
1-cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antiulcer Activity : Compounds similar to the one , like imidazo[1,2-a]pyridines, have been synthesized and evaluated for their potential as antiulcer agents. These compounds have shown cytoprotective properties in experimental models, suggesting a possible area of application for related molecules in the development of new treatments for ulcerative conditions (J. Starrett et al., 1989).
One-Pot Synthesis Techniques : Research has developed one-pot synthesis methods for creating sulfonamide derivatives of imidazo[1,2-a]pyridines, demonstrating the versatility of synthetic approaches to construct complex molecules that could include the compound (I. Rozentsveig et al., 2013).
Fluorescent Properties : Studies on the synthesis of fluorescent imidazo[1,5-a]pyridines highlight the potential for creating molecules with specific optical properties, which could have applications in biological imaging or as fluorescent markers (F. Shibahara et al., 2009).
Biological Assessment and Drug Development
Antibacterial Agents : Novel synthesis pathways for compounds with a sulfonamido moiety have been explored, targeting the development of new antibacterial agents. This indicates the potential use of complex molecules, like the one described, in combating bacterial infections (M. E. Azab et al., 2013).
Antitumor Activity : Research into the synthesis of compounds such as 6-alkylidenepenicillanate sulfones has revealed potent cytotoxic properties towards tumor cells, suggesting that similar compounds could be explored for antitumor applications (G. Veinberg et al., 2004).
Synthetic Methodology
Catalyst-Free Reactions : The development of catalyst and additive-free reactions for synthesizing novel N-heteroaryl amidines from azides and cyclic ketones showcases advances in synthetic chemistry that could be applicable to the synthesis of the queried compound (I. Efimov et al., 2016).
Gold-Catalyzed Oxidative Rearrangements : Investigations into gold(I)-catalyzed oxidative rearrangement reactions provide insights into novel synthetic pathways that could be relevant for constructing complex molecules, potentially including the compound of interest (C. Witham et al., 2007).
Properties
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-12(2)20-10-17(19-11-20)27(24,25)21-8-16(9-21)26-15-6-13(3)22(14-4-5-14)18(23)7-15/h6-7,10-12,14,16H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKJFWURRIFHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CN(C=N4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2731909.png)
![2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731910.png)
![N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2731911.png)

![Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2731914.png)
![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)



![tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B2731926.png)
